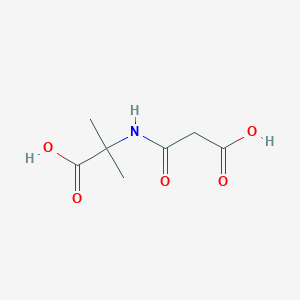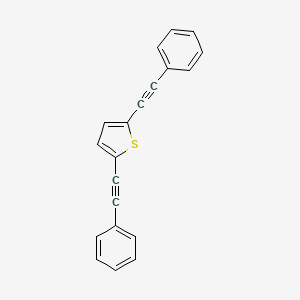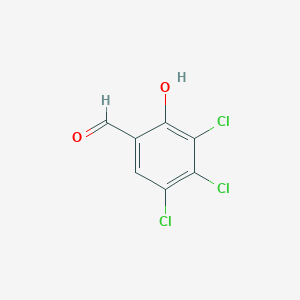
Dimethyloctadecyl(3-(trimethoxysilyl)propyl)ammonium
説明
(3-(Trimethoxysilyl)propyl)octadecyldimethylammonium chloride is a quaternary ammonium compound with a long hydrophobic carbon chain and a silanol head group. This compound is known for its unique properties, including its ability to self-assemble into micellar structures and its use as a surfactant and coupling agent in various applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Trimethoxysilyl)propyl)octadecyldimethylammonium chloride typically involves the hydrolysis of the organic component, followed by condensation with an inorganic component. For instance, the organic component can be hydrolyzed into a charged quaternary ammonium compound with a hydrophobic long carbon chain and silanol head group. This is then condensed with an inorganic component, such as aluminum chloride, to form the final product .
Industrial Production Methods
In industrial settings, the compound can be synthesized using hydrothermal crystallization. This method involves the use of the organosilane surfactant as both the mesoporogen and part of the silica source. The process is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
化学反応の分析
Types of Reactions
(3-(Trimethoxysilyl)propyl)octadecyldimethylammonium chloride undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense with other inorganic components to form stable structures.
Common Reagents and Conditions
Common reagents used in these reactions include water for hydrolysis and aluminum chloride for condensation. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include micellar nanocoagulants and other self-assembled structures with unique properties .
科学的研究の応用
(3-(Trimethoxysilyl)propyl)octadecyldimethylammonium chloride has a wide range of scientific research applications, including:
作用機序
The mechanism of action of (3-(Trimethoxysilyl)propyl)octadecyldimethylammonium chloride involves its ability to self-assemble into micellar structures. The hydrophobic carbon chains cluster together, while the positively charged quaternary ammonium groups remain on the surface, allowing the compound to interact with various contaminants and remove them from solutions .
類似化合物との比較
Similar Compounds
(3-(Trimethoxysilyl)propyl methacrylate: Used as a coupling agent in polymerization reactions.
(3-Glycidyloxypropyl)trimethoxysilane: Employed in the synthesis of polymer films with improved mechanical properties.
Uniqueness
(3-(Trimethoxysilyl)propyl)octadecyldimethylammonium chloride is unique due to its ability to form stable micellar structures and its wide range of applications in various fields, including chemistry, biology, medicine, and industry .
特性
IUPAC Name |
dimethyl-octadecyl-(3-trimethoxysilylpropyl)azanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H58NO3Si/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-27(2,3)25-23-26-31(28-4,29-5)30-6/h7-26H2,1-6H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAKDLWEWPRLGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCC[Si](OC)(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H58NO3Si+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70238914 | |
| Record name | (3-(Trimethoxysilyl)propyl)octadecyldimethylammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92182-06-4 | |
| Record name | (3-(Trimethoxysilyl)propyl)octadecyldimethylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092182064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-(Trimethoxysilyl)propyl)octadecyldimethylammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHYLOCTADECYL(3-(TRIMETHOXYSILYL)PROPYL)AMMONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3942H9DTQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-[Propane-1,3-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde)](/img/structure/B14367890.png)
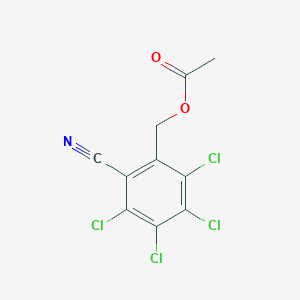
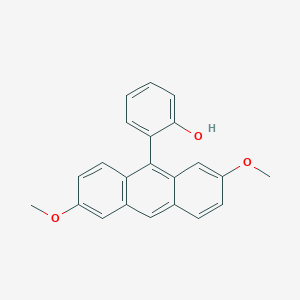
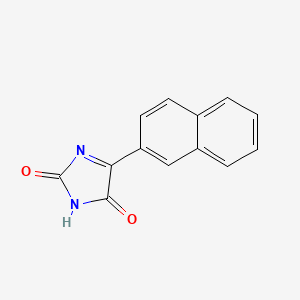
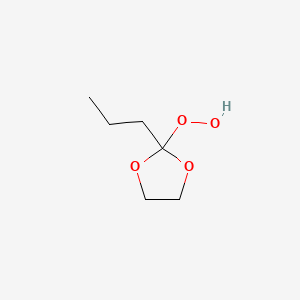
![Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-3-methylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14367931.png)
![(3Z)-3-[(2-Methylbutan-2-yl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14367934.png)

![Benzyl [4-(3-oxobutyl)phenyl]carbamate](/img/structure/B14367945.png)
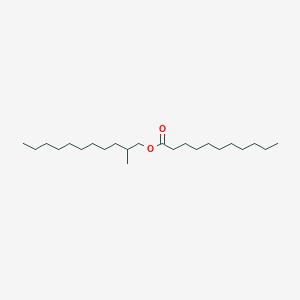
![N-[4-(Diethylamino)-2-methylphenyl]methanesulfonamide](/img/structure/B14367962.png)
